Cas no 1261999-74-9 (2-(3-t-Butylsulfamoylphenyl)benzoic acid)

2-(3-t-Butylsulfamoylphenyl)benzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a t-butylsulfamoylphenyl group at the 2-position. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The t-butylsulfamoyl moiety enhances steric hindrance and metabolic stability, while the carboxylic acid group allows for further functionalization. Its well-defined molecular architecture ensures consistent reactivity, particularly in coupling reactions or as a building block for bioactive molecules. The compound is characterized by high purity and stability under standard storage conditions, supporting its utility in research and industrial applications requiring precise chemical modifications.
2-(3-t-Butylsulfamoylphenyl)benzoic acid structure
1261999-74-9 structure
Product Name:2-(3-t-Butylsulfamoylphenyl)benzoic acid
CAS No:1261999-74-9
MF:C17H19NO4S
MW:333.40206360817
MDL:MFCD18312769
CID:5158437
Update Time:2026-03-04

2-(3-t-Butylsulfamoylphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-t-Butylsulfamoylphenyl)benzoic acid
    • [1,1'-Biphenyl]-2-carboxylic acid, 3'-[[(1,1-dimethylethyl)amino]sulfonyl]-
    • MDL: MFCD18312769
    • Inchi: 1S/C17H19NO4S/c1-17(2,3)18-23(21,22)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(19)20/h4-11,18H,1-3H3,(H,19,20)
    • InChI Key: BNFYCHLPJDYZSJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C2C=CC=CC=2C(=O)O)C=1)(NC(C)(C)C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 518
  • XLogP3: 2.8
  • Topological Polar Surface Area: 91.8

2-(3-t-Butylsulfamoylphenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB318611-5 g
2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%; .
1261999-74-9 95%
5g
€1159.00 2023-04-26
abcr
AB318611-5g
2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%; .
1261999-74-9 95%
5g
€1159.00 2025-04-21

Additional information on 2-(3-t-Butylsulfamoylphenyl)benzoic acid

2-(3-t-Butylsulfamoylphenyl)benzoic Acid: A Comprehensive Overview

2-(3-t-Butylsulfamoylphenyl)benzoic acid (CAS No. 1261999-74-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzoic acid moiety and a t-butylsulfamoyl substituent. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.

The chemical structure of 2-(3-t-Butylsulfamoylphenyl)benzoic acid is represented by the formula C16H18N2O3S. The presence of the t-butylsulfamoyl group imparts specific chemical and biological properties that are of interest in drug discovery and development. Recent research has focused on elucidating the pharmacological activities of this compound, particularly its potential as an anti-inflammatory agent and its role in modulating various biological pathways.

In the realm of medicinal chemistry, 2-(3-t-Butylsulfamoylphenyl)benzoic acid has been investigated for its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(3-t-Butylsulfamoylphenyl)benzoic acid may have therapeutic potential in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD).

Beyond its anti-inflammatory effects, 2-(3-t-Butylsulfamoylphenyl)benzoic acid has also been studied for its ability to modulate cellular signaling pathways. Research has demonstrated that this compound can interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. By inhibiting NF-κB activation, 2-(3-t-Butylsulfamoylphenyl)benzoic acid may help reduce the expression of pro-inflammatory genes and thus mitigate inflammatory processes.

In addition to its anti-inflammatory properties, 2-(3-t-Butylsulfamoylphenyl)benzoic acid has shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells, particularly in colorectal cancer cell lines. The mechanism behind this effect is thought to involve the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways. These findings suggest that 2-(3-t-Butylsulfamoylphenyl)benzoic acid may have potential as an anticancer agent, warranting further investigation in clinical settings.

The synthesis of 2-(3-t-Butylsulfamoylphenyl)benzoic acid involves several steps, including the formation of the t-butylsulfamoyl group and the coupling with a benzoic acid derivative. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. One common approach involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine to form the t-butylsulfamoyl intermediate, followed by coupling with 4-bromobenzoic acid using palladium-catalyzed cross-coupling reactions.

The physicochemical properties of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, such as solubility, stability, and bioavailability, are crucial for its application in drug development. Studies have shown that this compound exhibits good solubility in polar solvents and moderate stability under physiological conditions. However, further optimization may be necessary to enhance its bioavailability and pharmacokinetic profile for clinical use.

In conclusion, 2-(3-t-Butylsulfamoylphenyl)benzoic acid (CAS No. 1261999-74-9) is a promising compound with diverse biological activities, including anti-inflammatory and anticancer properties. Ongoing research continues to explore its potential therapeutic applications and optimize its chemical structure for improved efficacy and safety. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.

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